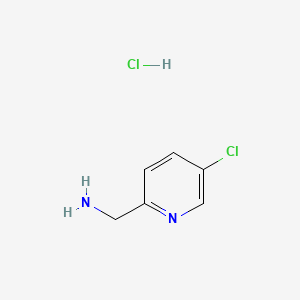

(5-Chloropyridin-2-yl)methanamine hydrochloride

Vue d'ensemble

Description

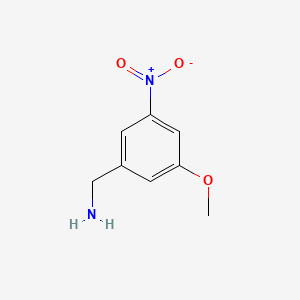

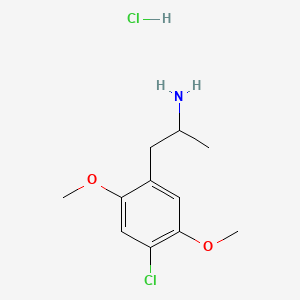

“(5-Chloropyridin-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 871826-13-0 . It has a molecular weight of 179.05 . The compound appears as a solid under normal conditions .

Synthesis Analysis

The synthesis of “(5-Chloropyridin-2-yl)methanamine hydrochloride” involves a reaction with hydrogen chloride and hydrogen in ethanol and water . The reaction mixture is shaken under a hydrogen atmosphere for 2 hours. The resulting residue is then taken up in saturated sodium bicarbonate and extracted with dichloromethane .

Molecular Structure Analysis

The InChI code for “(5-Chloropyridin-2-yl)methanamine hydrochloride” is 1S/C6H7ClN2.ClH/c7-5-1-2-6 (3-8)9-4-5;/h1-2,4H,3,8H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“(5-Chloropyridin-2-yl)methanamine hydrochloride” is a solid at room temperature . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.57, indicating its lipophilicity . It is very soluble, with a solubility of 5.88 mg/ml .

Applications De Recherche Scientifique

Novel Chemical Syntheses and Characterizations

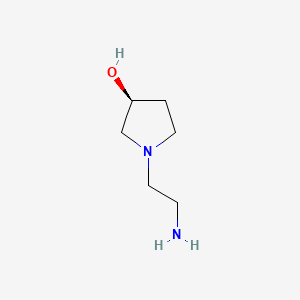

Synthesis and Characterization of Heterocyclic Schiff Bases : A study on the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which are structurally related to (5-Chloropyridin-2-yl)methanamine, explored their potential anticonvulsant activities. These compounds demonstrated significant protective effects against seizures in various models, showcasing their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

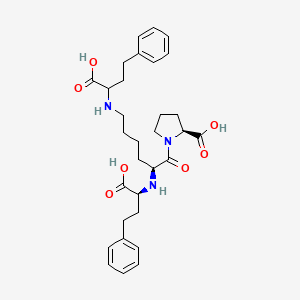

Development of Metal Complexes for Photocytotoxicity : Research on iron(III) complexes with ligands related to (5-Chloropyridin-2-yl)methanamine highlighted their unprecedented photocytotoxic properties. These complexes demonstrated significant potential in cellular imaging and the treatment of cancer through light-activated reactive oxygen species generation (Basu et al., 2014).

Catalytic and Biological Applications

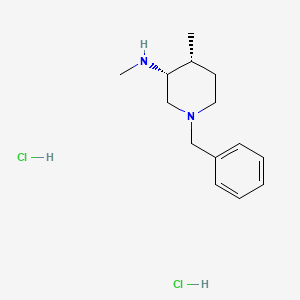

Catalysis and Structural Analysis : The synthesis and analysis of zinc(II) complexes bearing iminopyridines derived from (5-Chloropyridin-2-yl)methanamine showcased their effectiveness as pre-catalysts for the polymerization of lactides. These findings open avenues for the production of polylactic acid, a biodegradable polymer, highlighting the compound's utility in green chemistry (Kwon, Nayab, & Jeong, 2015).

Anticancer Drug Development : A derivative of (5-Chloropyridin-2-yl)methanamine was identified as a wingless beta-catenin agonist, showing a dose-dependent increase in bone formation rate in rat models. This suggests its potential application in treating bone disorders and implicates its role in Wnt signaling pathways (Pelletier et al., 2009).

Molecular Interaction and Material Science

Molecular Interaction Studies : Ligand exchange and spin state equilibria studies involving Fe(II) complexes based on ligands similar to (5-Chloropyridin-2-yl)methanamine provided insights into their structural dynamics and magnetic properties. These studies are crucial for understanding the behavior of such complexes in aqueous media, with implications for their use in medicinal chemistry and material science (Draksharapu et al., 2012).

Photocytotoxicity and DNA Interaction : The photocytotoxic properties of certain complexes derived from (5-Chloropyridin-2-yl)methanamine were examined for their ability to generate reactive oxygen species under light, leading to DNA cleavage. This characteristic could be harnessed for targeted cancer therapies, illustrating the compound's potential in developing light-activated anticancer treatments (Draksharapu et al., 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Relevant Papers

There are peer-reviewed papers and technical documents related to “(5-Chloropyridin-2-yl)methanamine hydrochloride” available at Sigma-Aldrich . These documents can provide more detailed information about the compound.

Propriétés

IUPAC Name |

(5-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUPEPYIDPCKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1257535-54-8 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10719878 | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloropyridin-2-yl)methanamine hydrochloride | |

CAS RN |

871826-13-0 | |

| Record name | 2-Pyridinemethanamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871826-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10719878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanal, 2-ethyl-, polymer with 2,5-furandione and oxybis[propanol]](/img/no-structure.png)

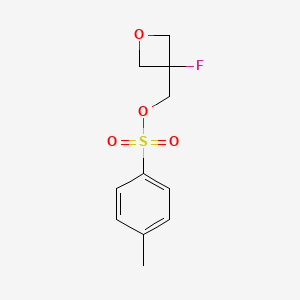

![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)